

# What are the crystal structures of tenorite

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **TENORITE**

Cat. No.: **B1171815**

[Get Quote](#)

An In-Depth Technical Guide to the Crystal Structures of Tenorite (CuO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of tenorite, the mineral form of copper(II) oxide (CuO). Tenorite's unique structural and semiconductor properties have garnered significant interest in various fields, including catalysis, gas sensing, and materials science. For drug development professionals, the nanoscale applications of tenorite, particularly its antibacterial and anti-biofilm properties, are of growing importance.[\[1\]](#) This document details the crystallographic parameters, experimental determination methods, and key structural features of tenorite.

## Crystallographic Data of Tenorite

Tenorite possesses a unique crystal structure among the 3d transition metal monoxides, which typically adopt a cubic rocksalt structure. In contrast, tenorite crystallizes in the monoclinic system, a feature that underlies many of its distinct physical and chemical properties.[\[2\]](#)[\[3\]](#)

## Crystal System and Space Group

The crystal structure of tenorite is defined by the monoclinic crystal system.[\[4\]](#)[\[5\]](#) It belongs to the space group C2/c, which is Hermann-Mauguin symbol for space group number 15.[\[2\]](#)[\[4\]](#)[\[5\]](#) [\[6\]](#) This space group is centrosymmetric.

## Unit Cell Parameters

The unit cell of a crystal is its smallest repeating structural unit. For a monoclinic system, the unit cell is defined by three unequal axis lengths ( $a$ ,  $b$ ,  $c$ ), two  $90^\circ$  angles ( $\alpha$ ,  $\gamma$ ), and one non- $90^\circ$  angle ( $\beta$ ).<sup>[7]</sup> The conventional unit cell of tenorite contains four formula units of CuO ( $Z = 4$ ).<sup>[2][4]</sup> The lattice parameters reported in the literature show slight variations, which can be attributed to different experimental conditions and analytical techniques.

Table 1: Reported Unit Cell Parameters for Tenorite (CuO)

| <b>a (Å)</b> | <b>b (Å)</b> | <b>c (Å)</b> | <b>β (°)</b> | <b>z</b> | <b>Reference</b> |
|--------------|--------------|--------------|--------------|----------|------------------|
| 4.6837       | 3.4226       | 5.1288       | 99.47        | 4        | [4]              |
| 4.653        | 3.425        | 5.129        | 99.467       | 4        | [5]              |
| 4.6864       | 3.4287       | 5.1321       | 99.4         | 4        | [2][8]           |
| 4.25         | 4.06         | 5.16         | 92.50        | 4        | [9]              |

## Atomic Positions and Coordination

Within the C2/c space group, the copper and oxygen atoms occupy specific Wyckoff positions. The Cu(II) ions are located at the 4c sites, and the oxygen ions are at the 4e sites.<sup>[2][9]</sup>

Table 2: Atomic Coordinates and Wyckoff Positions for Tenorite (CuO)

| <b>Atom</b> | <b>Wyckoff Site</b> | <b>x</b> | <b>y</b> | <b>z</b> | <b>Reference</b> |
|-------------|---------------------|----------|----------|----------|------------------|
| Cu          | 4c                  | 1/4      | 1/4      | 0        | [2]              |
| O           | 4e                  | 0        | 0.416    | 1/4      | [2]              |
| Cu          | 4c                  | 1/4      | 3/4      | 1/2      | [9]              |
| O           | 4e                  | 0        | 0.513872 | 3/4      | [9]              |

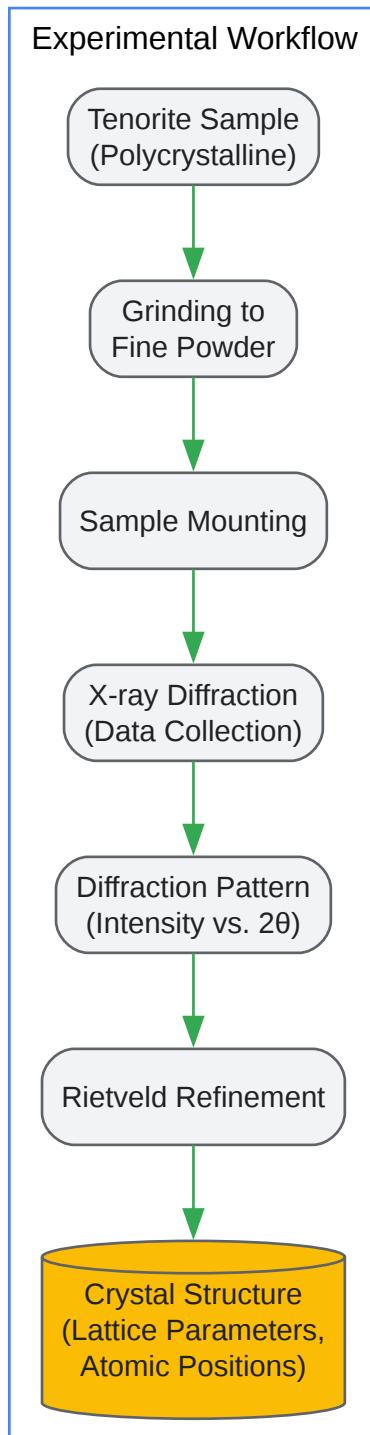
Note: The fractional coordinates may differ based on the choice of the unit cell origin.

The coordination geometry is a key feature of the tenorite structure.

- Copper ( $\text{Cu}^{2+}$ ) Coordination: Each copper atom is coordinated to four oxygen atoms in a square planar arrangement.[3][9] This  $\text{CuO}_4$  plaquette is a fundamental building block of the structure.
- Oxygen ( $\text{O}^{2-}$ ) Coordination: Each oxygen atom is bonded to four copper atoms in a distorted tetrahedral geometry.[2][9]

These  $\text{CuO}_4$  squares are linked together through shared corners and edges to form the three-dimensional crystal structure.[3][9]

## Experimental Determination of Crystal Structure

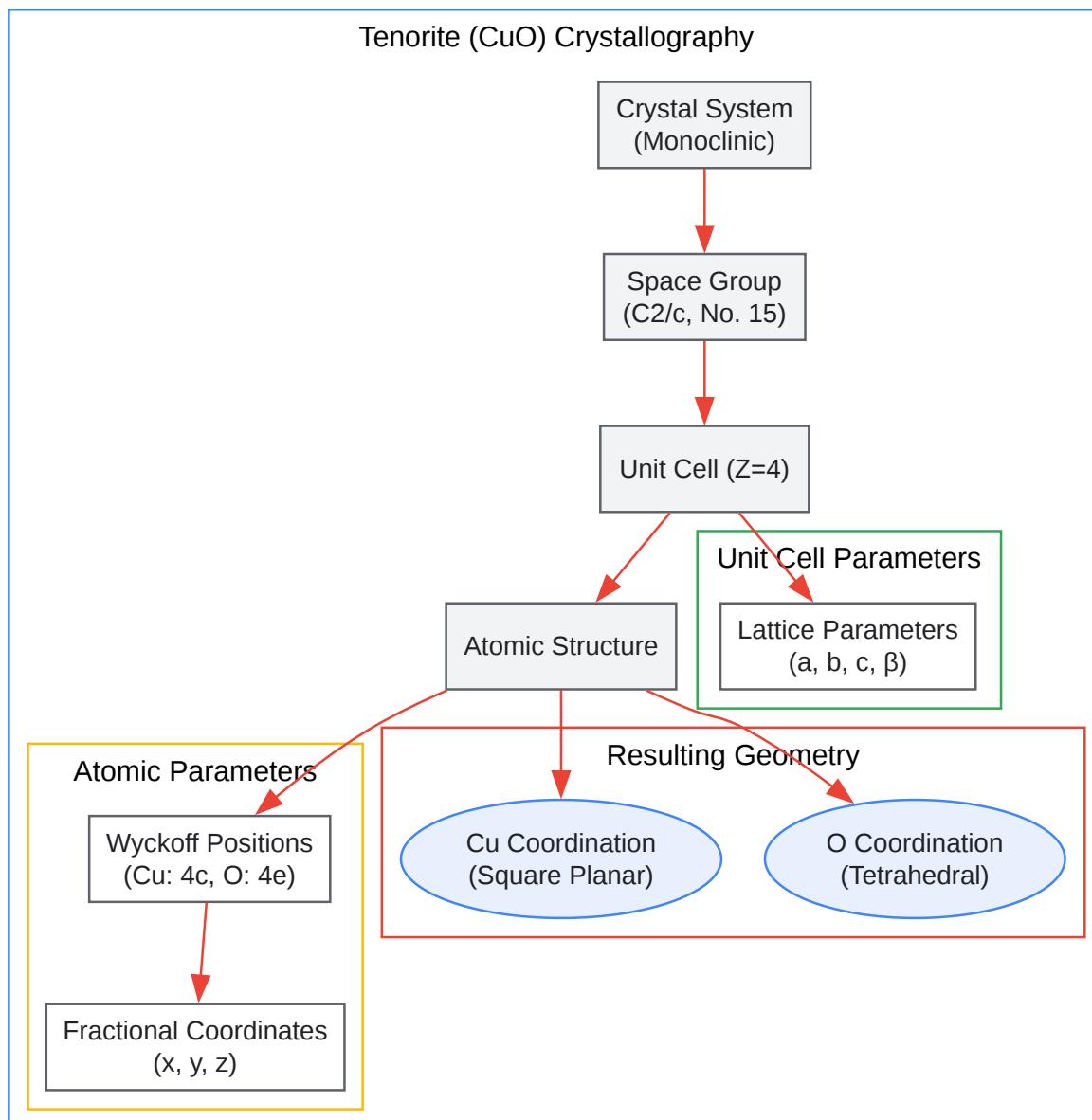

The crystal structure of tenorite is primarily determined using diffraction techniques, with X-ray diffraction (XRD) being the most common method.[1][10][11]

## Experimental Protocol: Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a non-destructive analytical technique used to identify the crystalline phases in a material and to determine its crystal structure.

- Sample Preparation: A polycrystalline sample of tenorite is finely ground to a homogeneous powder. This ensures that the crystallites are randomly oriented. The powder is then mounted on a sample holder.
- Data Collection: The sample is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the crystal lattice planes at specific angles ( $2\theta$ ), according to Bragg's Law ( $n\lambda = 2d \sin\theta$ ). A detector records the intensity of the diffracted X-rays as a function of the  $2\theta$  angle, producing a diffraction pattern.
- Phase Identification: The resulting diffraction pattern, which shows a series of peaks at specific  $2\theta$  values, serves as a fingerprint for the crystalline material. The peak positions and relative intensities are compared to standard patterns in databases, such as the JCPDS-ICDD database, to confirm the presence of the tenorite phase.[10][11]
- Structure Refinement: To obtain detailed structural information, such as lattice parameters and atomic positions, a full-pattern analysis method like Rietveld refinement is employed. This technique involves fitting a calculated diffraction pattern, based on a structural model

(including space group, lattice parameters, and atomic positions), to the experimental data until the difference is minimized.[2][8] This refinement process yields highly accurate crystallographic data.




[Click to download full resolution via product page](#)

Caption: Experimental workflow for tenorite crystal structure determination via PXRD.

## Visualization of Crystallographic Relationships

The crystallographic parameters of tenorite are interconnected and define its overall structure. The following diagram illustrates the logical hierarchy and relationships between these parameters.



[Click to download full resolution via product page](#)

Caption: Logical relationships of crystallographic data for tenorite.

## Conclusion

The monoclinic crystal structure of tenorite (CuO), characterized by the C2/c space group and a square planar coordination of copper, is fundamental to its properties and applications. This guide has summarized the key crystallographic data, including unit cell parameters and atomic positions, as determined by standard experimental techniques like powder X-ray diffraction coupled with Rietveld refinement. A thorough understanding of this crystal structure is essential for researchers and scientists working on the synthesis and application of tenorite-based materials, including those in the pharmaceutical and medical fields exploring its antimicrobial potential.

### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Tenorite - Wikipedia [en.wikipedia.org]
- 5. Tenorite Mineral Data [webmineral.com]
- 6. The Tenorite (CuO, B26) Structure [atomic-scale-physics.de]
- 7. 11 Crystallography – Mineralogy [opengeology.org]
- 8. researchgate.net [researchgate.net]
- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [What are the crystal structures of tenorite]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1171815#what-are-the-crystal-structures-of-tenorite>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)